molecular formula C20H40O3 B076070 2-羟基植烷酸 CAS No. 14721-68-7

2-羟基植烷酸

货号 B076070
CAS 编号: 14721-68-7
分子量: 328.5 g/mol
InChI 键: CGKMKXBKVBXUGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxyphytanic acid is an alpha-hydroxy fatty acid formed from phytanic acid by bacterial cytochrome P450 . It is also formed in human peroxisomal disorders . It is functionally related to phytanic acid . It is a 20- carbon, methyl-branched hydroxy fatty acid and intermediate in phytanic acid degradation . It accumulates in patients with peroxisomal disorders .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyphytanic acid is C20H40O3 . The IUPAC name is (2S)-2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid . The InChI is 1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)/t16?,17?,18?,19-/m0/s1 .


Chemical Reactions Analysis

The degradation of the first intermediate in the alpha-oxidation of phytanic acid, 2-hydroxyphytanoyl-CoA, was investigated . 2-Hydroxyphytanic acid was converted into 2-ketophytanic acid and pristanic acid .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxyphytanic acid is 328.5 g/mol . The XLogP3-AA is 7.6 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 14 . The exact mass is 328.29774513 g/mol .

科学研究应用

  1. 植烷酸 α-氧化和过氧化物酶体疾病: 在根骨软骨发育不良点状软骨营养不良、全身性过氧化物酶体功能障碍和特定 β-氧化酶缺乏症等过氧化物酶体疾病患者的血浆中观察到 2-羟基植烷酸的积累。这种积累是由于植烷酸 α-氧化缺陷所致 (Ten Brink 等人,1992)

  2. 2-羟基植烷酸在人肝中的脱羧: 在植烷酸的 α-氧化中,2-羟基植烷酸是一种中间体。提出了 2-羟基植烷酸脱羧的两种途径,一种涉及形成 2-酮植烷酸,另一种从 2-羟基植烷酰辅酶 A 开始,直接导致普里斯坦酸形成 (Verhoeven 等人,1997)

  3. 大鼠肾皮质中的过氧化物酶体氧化: 大鼠肾皮质中过氧化物酶体 H2O2 生成氧化酶将 L-2-羟基植烷酸转化为 2-氧代植烷酸,表明 2-羟基植烷酸在过氧化物酶体功能中具有重要意义 (Draye 等人,1987)

  4. Zellweger 综合征中的缺陷: 对大鼠和人肝脏中 2-羟基植烷酸氧化酶活性的研究及其在 Zellweger 综合征中的缺陷,为这种化合物在过氧化物酶体疾病中的代谢影响提供了见解 (Wanders 等人,1994)

  5. 植烷酸 α-氧化体内研究: 这项研究表明植烷酸的 α-羟基化是一种生理过程,并表明 Refsum 病和软骨发育不良点状软骨营养不良患者将植烷酸转化为 2-羟基植烷酸的能力不同 (Brink 等人,1992)

未来方向

The degradation of 2-Hydroxyphytanic acid suggests the existence of two pathways for decarboxylation of 2-hydroxyphytanic acid . The first one, starting from 2-hydroxyphytanic acid, involves the formation of 2-ketophytanic acid with only a small amount of pristanic acid being formed . The second pathway, which starts from 2-hydroxyphytanoyl-CoA, does not involve 2-ketophytanic acid and generates higher amounts of pristanic acid . The first pathway, which is peroxisomally localized, was found to be deficient in Zellweger syndrome, whereas the second pathway, localized in microsomes, was normally active . It is concluded that the second pathway is predominant under in vivo conditions .

属性

IUPAC Name

2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMKXBKVBXUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933062
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyphytanic acid

CAS RN

14721-68-7
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyphytanic acid
Reactant of Route 2
2-Hydroxyphytanic acid
Reactant of Route 3
2-Hydroxyphytanic acid
Reactant of Route 4
2-Hydroxyphytanic acid
Reactant of Route 5
2-Hydroxyphytanic acid
Reactant of Route 6
2-Hydroxyphytanic acid

Q & A

Q1: What is the role of 2-hydroxyphytanic acid in phytanic acid metabolism?

A: 2-Hydroxyphytanic acid is a crucial intermediate formed during the alpha-oxidation of phytanic acid. The pathway involves the initial alpha-hydroxylation of phytanic acid to form 2-hydroxyphytanic acid. [] This step is followed by the conversion of 2-hydroxyphytanic acid to pristanic acid through decarboxylation. [] These reactions occur within peroxisomes, cellular organelles crucial for various metabolic processes. []

Q2: How does the accumulation of 2-hydroxyphytanic acid occur, and what are the associated diseases?

A2: The accumulation of 2-hydroxyphytanic acid in plasma is a hallmark of specific peroxisomal disorders. These include:

  • Rhizomelic Chondrodysplasia Punctata (RCDP): This severe disorder involves a deficiency in the enzyme responsible for 2-hydroxyphytanic acid decarboxylation. Consequently, 2-hydroxyphytanic acid builds up in the body. []
  • Generalized Peroxisomal Disorders: These disorders affect multiple peroxisomal functions, including 2-hydroxyphytanic acid decarboxylation and pristanic acid beta-oxidation, leading to the accumulation of both 2-hydroxyphytanic acid and phytanic acid. []
  • Single Peroxisomal Beta-Oxidation Enzyme Deficiencies: While not directly impacting 2-hydroxyphytanic acid metabolism, deficiencies in enzymes responsible for pristanic acid beta-oxidation can indirectly hinder phytanic acid alpha-oxidation, leading to a buildup of 2-hydroxyphytanic acid. []

Q3: What differentiates Refsum's disease from other disorders involving 2-hydroxyphytanic acid metabolism?

A: Unlike RCDP and other disorders, Refsum's disease is characterized by a defect specifically in phytanic acid alpha-hydroxylase, the enzyme responsible for the initial conversion of phytanic acid to 2-hydroxyphytanic acid. [, ] As a result, individuals with Refsum's disease accumulate phytanic acid but have normal or only slightly elevated levels of 2-hydroxyphytanic acid. []

Q4: What is the significance of the discovery of 2-oxophytanic acid in 2-hydroxyphytanic acid metabolism?

A: Research has identified 2-oxophytanic acid as another metabolite in the pathway. [, ] It is formed through the oxidation of L-2-hydroxyphytanic acid by a peroxisomal oxidase enzyme found in the rat kidney. [, ] This finding indicates an alternative route for 2-hydroxyphytanic acid metabolism.

Q5: What are the subcellular locations involved in the different pathways of 2-hydroxyphytanic acid decarboxylation?

A5: There are two identified pathways for 2-hydroxyphytanic acid decarboxylation:

  1. Peroxisomal Pathway: This pathway, deficient in Zellweger syndrome, primarily involves the conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid, with a small amount of pristanic acid also being produced. [, ]
  2. Microsomal Pathway: This pathway, found to be functional in Zellweger syndrome, favors the conversion of 2-hydroxyphytanoyl-CoA to pristanic acid without involving 2-ketophytanic acid. [] This pathway appears to be the dominant route for 2-hydroxyphytanic acid decarboxylation under normal physiological conditions. []

Q6: Can 2-hydroxyphytanic acid be produced from phytanic acid by sources other than human cells?

A: Yes, research has shown that a bacterial cytochrome P450 enzyme from Sphingomonas paucimobilis can catalyze the alpha-hydroxylation of phytanic acid to form 2-hydroxyphytanic acid. [, ] This finding suggests a potential role for bacterial enzymes in phytanic acid metabolism.

Q7: How is the production of formate and CO2 related to 2-hydroxyphytanoyl-CoA in phytanic acid alpha-oxidation?

A: Studies using purified rat liver peroxisomes have shown that the formation of 2-hydroxyphytanoyl-CoA, rather than the free acid, is associated with an increased production of formate and CO2. [] This observation supports the role of 2-hydroxyphytanoyl-CoA as a true intermediate in the alpha-oxidation pathway and highlights the importance of peroxisomes in this process.

Q8: How does 2-hydroxyacyl-CoA lyase deficiency (HACL1) differ from other peroxisomal disorders?

A: Mice deficient in HACL1, the enzyme responsible for cleaving 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA, do not exhibit severe phenotypes like those observed in other alpha-oxidation enzyme deficiencies, such as Refsum disease. [] Despite accumulating phytanic and 2-hydroxyphytanic acids in the liver, HACL1-deficient mice show no apparent clinical symptoms when fed a high-phytol diet. []

Q9: What compensatory mechanisms are activated in response to HACL1 deficiency?

A9: Proteomic analysis of HACL1-deficient mice revealed a significant upregulation of proteins involved in:

  • PPAR signaling: This suggests an adaptive response to maintain lipid homeostasis. []
  • Peroxisome proliferation: This indicates an attempt to increase the capacity for fatty acid oxidation. []
  • Omega-oxidation: This alternative pathway for fatty acid degradation is activated to compensate for the blockage in alpha-oxidation. []

Q10: What are the implications of the upregulation of specific cytochrome P450 enzymes in HACL1 deficiency?

A10: The proteomic analysis of HACL1-deficient mice revealed:

  • Increased Cyp4a10 and Cyp4a14: This suggests an enhanced capacity for omega-oxidation of fatty acids. []
  • Upregulated Cyp2c55 and downregulated Cyp4f14 and Cyp2b9: These changes point to alterations in arachidonic acid metabolism, potentially impacting inflammatory processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。